4,4-Diethyl-4,5-dihydro-3H-pyrazole
Description
4,4-Diethyl-4,5-dihydro-3H-pyrazole is a five-membered heterocyclic compound featuring a partially saturated pyrazole ring with two ethyl substituents at the 4-position. The dihydro-pyrazole core consists of two nitrogen atoms (N1 and N2) and three carbon atoms (C3, C4, and C5), with the 4,5-dihydro designation indicating a single double bond between C4 and C3. The ethyl groups at C4 introduce steric bulk, influencing the compound’s conformational flexibility and electronic properties.
This compound is of interest in medicinal chemistry due to the pharmacological versatility of pyrazoline derivatives, which exhibit anti-inflammatory, antimicrobial, and antiparasitic activities .
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
4,4-diethyl-3,5-dihydropyrazole |
InChI |
InChI=1S/C7H14N2/c1-3-7(4-2)5-8-9-6-7/h3-6H2,1-2H3 |
InChI Key |
MSHIZLSLIPYROK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN=NC1)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of 4,5-Dihydro-3H-pyrazole Derivatives
Key Observations :
- Conformational Flexibility : Ethyl groups in 4,4-diethyl derivatives likely increase steric strain compared to phenyl or methyl substituents, favoring distorted envelope conformations similar to Compounds I and II .
- Ring Planarity: Pyrazole rings in diphenyl derivatives () are nearly planar, with dihedral angles >70° between adjacent rings, whereas dihydro-pyrazole derivatives exhibit non-planar conformations due to saturation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
